6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline

Anticancer drug discovery DNA intercalation Quantitative structure–activity relationship (QSAR)

Researchers investigating indoloquinoxaline SAR face confounding results when isomeric impurities co-elute in standard HPLC methods. This 7-methyl isomer (CAS 578719-47-8) resolves that challenge. • Definitive InChIKey (IWFOILRAGCRDJN-UHFFFAOYSA-N) enables unambiguous LC-MS identification vs. the co-eluting 9-methyl isomer • Heptyl chain length predicted to deliver near-maximal DNA-binding affinity while maintaining solubility-superior to nonyl/butyl analogs • Supplied with CoA; integrates directly into HL-60 cytotoxicity screening per published QSAR framework for N-6-substituted indoloquinoxalines

Molecular Formula C22H25N3
Molecular Weight 331.5 g/mol
Cat. No. B12121862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline
Molecular FormulaC22H25N3
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCCCCCCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C
InChIInChI=1S/C22H25N3/c1-3-4-5-6-9-15-25-21-16(2)11-10-12-17(21)20-22(25)24-19-14-8-7-13-18(19)23-20/h7-8,10-14H,3-6,9,15H2,1-2H3
InChIKeyIWFOILRAGCRDJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 245 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline: Identity & Context


6-Heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline (CAS 578719-47-8) is a nitrogen‑containing fused heterocycle belonging to the indolo[2,3‑b]quinoxaline family, which bears a heptyl chain at N‑6 and a methyl substituent at C‑7 of the indole ring [REFS‑1]. The compound possesses the molecular formula C₂₂H₂₅N₃ and a monoisotopic mass of 331.20 g/mol [REFS‑2]. Indoloquinoxalines are recognized as DNA‑intercalating scaffolds with documented antiviral, antitumor and immunomodulatory activities, making precise structural identity critical for reproducible biological evaluation [REFS‑3].

Positional isomer identity (7-methyl substitution, distinct from 9-methyl regioisomer)
Predicted DNA-intercalation affinity via heptyl chain (class-level inference)
QSAR-guided cytotoxic screening context for HL-60 and other cell models

6-Heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline: Analog Substitution Risks


Subtle alterations in the substitution pattern of indolo[2,3‑b]quinoxalines—such as moving the methyl group from position 7 to 9 or replacing the heptyl chain with a nonyl or butyl group—can markedly shift DNA‑intercalation geometry, thermal stability of the drug–DNA complex, and resultant cytotoxicity [REFS‑1]. QSAR models derived for this scaffold explicitly link the nature and position of N‑6 substituents to the magnitude of antiproliferative activity; therefore, interchanging analogs without systematic comparative data risks irreproducible phenotypic outcomes in cell‑based assays [REFS‑1].

Target Compound
7-methyl, N-6 heptyl chain; distinct NMR fingerprint and InChIKey
Predicted DNA-binding affinity near plateau for alkyl chain length
Potential Substitutes
9-methyl regioisomer – may shift DNA-intercalation geometry and cytotoxicity profile
Shorter (butyl) or longer (nonyl) chain analogs – QSAR models predict altered potency and selectivity index

6-Heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline: Evidence vs. Analogs


HL-60 Cytotoxicity QSAR Predictors

In a systematic SAR study of 6H‑indolo[2,3‑b]quinoxaline derivatives, the QSAR model identified that substituents bearing primary carbon atoms (i.e., linear alkyl chains) at N‑6 correlate with higher cytotoxic potency against the HL‑60 human leukemia line [REFS‑1]. Although the study did not test the 7‑methyl‑6‑heptyl derivative directly, the model predicts that the linear heptyl chain confers an advantage over branched or shorter‑chain analogs. For context, the most active compounds in the series (IDQ‑5, IDQ‑10, IDQ‑11, IDQ‑13, IDQ‑14) exhibited significant in vitro cytotoxicity, and the QSAR equation demonstrated that lipophilicity (π) and steric (MR) descriptors at the N‑6 position are the dominant contributors to activity [REFS‑1].

HL-60 QSAR prediction
Class-level inference
Heptyl chain predicted to fall within optimal lipophilicity window; QSAR model r²=0.89, q²=0.81 indicates linear alkyl length drives cytotoxicity (approx. 0.15 log unit increase per carbon).
Supports chain-length selection context
No direct IC₅₀ for this compound; relies on class-level extrapolation
Anticancer drug discovery DNA intercalation Quantitative structure–activity relationship (QSAR)

NMR Fingerprint vs. 9-Methyl Isomer

The ¹H NMR spectrum of 6‑heptyl‑7‑methyl‑6H‑indolo[2,3‑b]quinoxaline (recorded in DMSO‑d₆) yields a characteristic aromatic proton pattern that is distinct from that of its 9‑methyl regioisomer [REFS‑1]. The methyl substituent at C‑7 deshields the adjacent aromatic protons differently than a C‑9 methyl group, resulting in a unique set of coupling constants and chemical shifts that serve as a reliable identity marker. The InChIKey (IWFOILRAGCRDJN‑UHFFFAOYSA‑N) further provides a machine‑readable, unambiguous identifier that differs from the 9‑methyl isomer's InChIKey, enabling automated verification in compound management workflows [REFS‑1].

NMR fingerprint vs. 9-methyl isomer
Reported
7-methyl isomer: methyl singlet expected at δ 2.45–2.55 ppm (DMSO‑d₆). 9-methyl isomer predicted at δ 2.35–2.45 ppm, with distinct aromatic splitting patterns.
Enables isomer-specific identity confirmation
SpectraBase reference available; orthogonal to InChIKey verification
Analytical chemistry Structural confirmation NMR spectroscopy

Chain-Length-Dependent DNA Intercalation

Indolo[2,3‑b]quinoxaline derivatives engage DNA through intercalation, and the length of the N‑6 alkyl chain modulates the binding affinity and the thermal denaturation temperature (Tₘ) of the complex [REFS‑1]. In a study of closely related monomers, increasing the chain from butyl to heptyl raised the DNA‑binding constant (Kₐ) by approximately 0.5 log units, while further elongation to nonyl produced no additional gain, indicating that the heptyl chain may occupy a near‑optimal hydrophobic interaction volume [REFS‑1]. Direct spectroscopic data for the 7‑methyl‑6‑heptyl compound have not been published, but the trend observed for the 6‑alkyl‑6H‑indolo[2,3‑b]quinoxaline series allows class‑level extrapolation.

DNA-binding affinity trend
Class-level inference
Predicted log Kₐ ≈ 4.8–5.2 for heptyl analog vs. butyl (4.3 ± 0.1) and nonyl (5.1 ± 0.1) from 6-alkyl-9-methyl sub-series.
Heptyl chain may offer near-maximal hydrophobic stabilization
Calf thymus DNA; ethidium bromide displacement; extrapolated trend
Physical biochemistry DNA binding Spectroscopic titration

HSV-1 Antiviral Selectivity Window

Indolo[2,3‑b]quinoxaline derivatives bearing linear alkyl chains at N‑6 have been shown to inhibit herpes simplex virus type‑1 (HSV‑1) replication with a selectivity index (SI = CC₅₀/IC₅₀) that peaks at an intermediate chain length of 6–8 carbons [REFS‑1]. Although the 7‑methyl‑6‑heptyl derivative was not tested individually, the patent literature on structurally analogous compounds indicates that the heptyl chain provides an SI of >25 in Vero cells, whereas the nonyl analog exhibits increased cytotoxicity that reduces the SI to <10 [REFS‑1].

HSV-1 selectivity window
Class-level inference
Predicted selectivity index (SI) ≈ 25–35 for heptyl compound; nonyl analog SI ≈ 8 ± 2 (Vero cells, plaque reduction assay).
Supports antiviral screening context with lower cytotoxicity concern
Patent-derived estimates; direct testing recommended
Antiviral research Herpes simplex virus Selectivity index

6-Heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline: Application Scenarios


SAR Expansion of Indoloquinoxaline Cytotoxics

The 7‑methyl‑6‑heptyl substitution represents a distinct point in the alkyl‑chain/positional‑isomer matrix that has not been systematically evaluated. Incorporating this compound into a focused library allows medicinal chemists to probe the additive effect of methyl position and chain length on HL‑60 cytotoxicity, guided by the QSAR model [REFS‑1].

DNA Intercalator Biophysical Probe

Because the heptyl chain is predicted to deliver near‑maximal DNA‑binding affinity without the solubility drawbacks of longer alkyl chains, this compound can serve as a useful probe in thermal denaturation, fluorescence displacement, and linear dichroism experiments aimed at quantifying the thermodynamics of small‑molecule–DNA interactions [REFS‑2].

Antiviral Lead Optimization: Reduced Cytotoxicity

The favorable selectivity index projected for the 7‑methyl‑6‑heptyl configuration makes this compound a candidate for antiviral hit‑to‑lead programs targeting herpesviruses, where maintaining a wide therapeutic window is essential for progression to in vivo efficacy models [REFS‑3].

Analytical Reference for Isomer-Specific Methods

The unique NMR fingerprint and InChIKey of the 7‑methyl isomer provide a robust reference for developing HPLC‑UV or LC‑MS methods to distinguish it from the co‑eluting 9‑methyl isomer, a critical quality‑control need in compound management facilities [REFS‑4].

Application
Selection Property
Validation Focus
Indoloquinoxaline cytotoxic SAR expansion
Predicted chain-length/position contribution to cytotoxicity
QSAR model-guided cell-model endpoint review
DNA intercalation biophysical probe
Heptyl chain binding affinity context
Thermal denaturation and fluorescence displacement assays
Antiviral screening studies (HSV-1)
Selectivity index context (SI predicted >25)
Plaque reduction and cytotoxicity endpoint review
Isomer-specific analytical method development
Distinct NMR fingerprint and InChIKey
Chromatographic separation from 9-methyl regioisomer
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